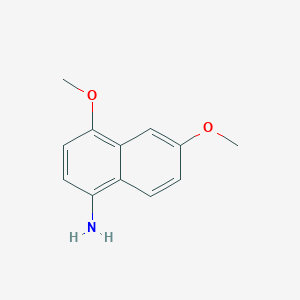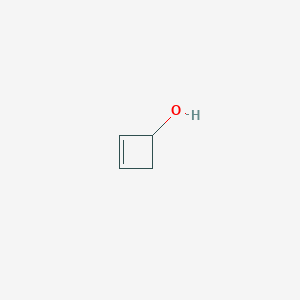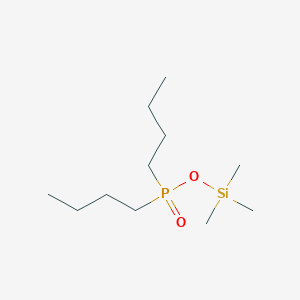
2,6-Dihydroaceanthrylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dihydroaceanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₂ It is a derivative of anthracene and is known for its unique structural properties, which include fused aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroaceanthrylene typically involves the hydrogenation of aceanthrylene. One common method includes the use of a triruthenium catalyst under hydrogen gas at room temperature. This process can yield the desired compound with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of catalytic hydrogenation used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and controlled reaction conditions are crucial for optimizing yield and purity.
化学反应分析
Types of Reactions
2,6-Dihydroaceanthrylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学研究应用
2,6-Dihydroaceanthrylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Materials Science: Investigated for its potential use in organic semiconductors and photovoltaic materials.
Biology and Medicine: Studied for its interactions with biological macromolecules and potential therapeutic applications.
Industry: Potential use in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dihydroaceanthrylene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets. The pathways involved include modulation of enzyme activity and interference with cellular signaling processes .
相似化合物的比较
Similar Compounds
- Aceanthrylene
- Acephenanthrylene
- Anthracene
Comparison
2,6-Dihydroaceanthrylene is unique due to its specific hydrogenation pattern, which distinguishes it from other polycyclic aromatic hydrocarbons like aceanthrylene and acephenanthrylene. While all these compounds share a similar core structure, the presence of additional hydrogen atoms in this compound alters its chemical reactivity and physical properties .
属性
| 112247-75-3 | |
分子式 |
C16H12 |
分子量 |
204.27 g/mol |
IUPAC 名称 |
2,6-dihydroaceanthrylene |
InChI |
InChI=1S/C16H12/c1-2-7-14-12(4-1)10-13-6-3-5-11-8-9-15(14)16(11)13/h1-7,9H,8,10H2 |
InChI 键 |
YQRARAJAOHSJBU-UHFFFAOYSA-N |
规范 SMILES |
C1C=C2C3=CC=CC=C3CC4=CC=CC1=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)


![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)



![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
